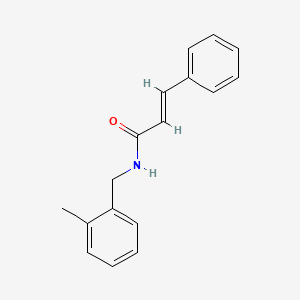
N-(2-methylbenzyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPAA and has a molecular formula of C19H19NO. In
Wissenschaftliche Forschungsanwendungen
N-(2-methylbenzyl)-3-phenylacrylamide has been studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs. MPAA has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(2-methylbenzyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in disease pathways. For example, MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. For example, MPAA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MPAA has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methylbenzyl)-3-phenylacrylamide in lab experiments is its relatively simple synthesis method. This compound is also readily available and can be easily purified. However, one of the limitations of using MPAA in lab experiments is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylbenzyl)-3-phenylacrylamide. One area of research is in the development of new drugs based on this compound. Researchers are exploring the potential of MPAA as a lead compound for the development of new drugs for the treatment of various diseases. Another area of research is in the development of new synthetic methods for the production of this compound. Researchers are exploring new catalysts and reaction conditions to improve the efficiency of the synthesis process. Finally, researchers are also exploring the potential of MPAA as a tool for studying disease pathways and protein function.
Synthesemethoden
The synthesis of N-(2-methylbenzyl)-3-phenylacrylamide can be achieved through the condensation reaction of 2-methylbenzylamine and cinnamic acid. This reaction is typically carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is then purified through recrystallization or chromatography.
Eigenschaften
IUPAC Name |
(E)-N-[(2-methylphenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-14-7-5-6-10-16(14)13-18-17(19)12-11-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJPGLNXOZQNY-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)
![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)

![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

